![molecular formula C19H20ClFN2O2 B6451841 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2549029-03-8](/img/structure/B6451841.png)
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
Scientific Research Applications
AKT Inhibitor for Cancer Treatment
This compound has been used in the design and synthesis of AKT inhibitors . AKT is a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration. Therefore, AKT inhibitors can be used to treat various types of cancers .
In a study, a series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized . Some of these inhibitors showed high AKT1 inhibitory activity and potent anti-proliferative effect on PC-3 prostate cancer cells in the preliminary screening . The most potent compound, 10h, was able to inhibit the cellular phosphorylation of AKT effectively and induce apoptosis of PC-3 cells . It also showed high metabolic stability in human liver microsomes .
Mechanofluorochromic (MFC) Materials
The compound has also been used in the synthesis of mechanofluorochromic (MFC) materials . MFC materials are those that change their color when mechanical force is applied. This property has potential applications in various fields such as security printing, sensors, and displays .
Two novel D–π–A isoquinoline derivatives IQ-TPA and IQ-PC using triphenylamine and 9-phenyl-9H-carbazole as an electron donor, respectively, were synthesized to investigate their applications in MFC materials . The design was inspired by an accidentally obtained piperidine-1-substituted isoquinoline intermediate emitting strong blue solid-state fluorescence .
For IQ-TPA, yellow-emitting IQ-TPA-y could be converted into green-emitting IQ-TPA-g and exhibited hypsochromic MFC and thermochromic properties by the transformation between different crystalline states . Regarding IQ-PC, the transition from green-emitting IQ-PC-g to yellow-emitting IQ-PC-y could be achieved by an annealing treatment .
Mechanism of Action
properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-17-12-22-8-5-18(17)25-13-15-6-9-23(10-7-15)19(24)11-14-1-3-16(21)4-2-14/h1-5,8,12,15H,6-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRRARBECDDBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one |
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